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  • Product: (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid
  • CAS: 1162257-45-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Introduction (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a vital building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structure, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a vital building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structure, featuring a trifluoromethyl group and a boronic acid moiety, makes it an invaluable component for creating complex organic molecules through Suzuki-Miyaura cross-coupling reactions.[1][2] The trifluoromethyl group often enhances critical properties of the final compound, such as lipophilicity, metabolic stability, and binding affinity, which are highly desirable in drug candidates.[1] This guide provides a comprehensive overview of a reliable and efficient synthesis route for this important compound, aimed at researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is most effectively achieved through a multi-step process commencing with a commercially available starting material. The general strategy involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then reacted with a boron-containing electrophile to yield the desired boronic acid. This guide will focus on a common and robust pathway: the synthesis via a Grignard reagent.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to 4-bromo-1-propoxy-2-(trifluoromethyl)benzene as a key precursor. This aryl bromide can be readily converted into a Grignard reagent, which then undergoes borylation. The synthesis of the aryl bromide itself can be traced back to simpler, commercially available starting materials.

Synthesis Pathway

The overall synthesis can be broken down into two main stages:

  • Preparation of the Aryl Bromide Precursor: Synthesis of 4-bromo-1-propoxy-2-(trifluoromethyl)benzene.

  • Formation of the Boronic Acid: Conversion of the aryl bromide to (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid via a Grignard reaction.

Stage 1: Synthesis of 4-bromo-1-propoxy-2-(trifluoromethyl)benzene

The synthesis of the key aryl bromide intermediate, 4-bromo-1-propoxy-2-(trifluoromethyl)benzene, can be achieved from 4-bromo-1-methoxy-2-(trifluoromethyl)benzene through a two-step process involving demethylation followed by propoxylation. While direct propoxylation of a phenol is a common alternative, starting with the methoxy-analogue provides a well-defined route.

Step 1.1: Demethylation of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene

The cleavage of the methyl ether is a crucial step to generate the corresponding phenol. This can be effectively accomplished using a strong Lewis acid such as boron tribromide (BBr₃) or by employing nucleophilic cleavage with reagents like hydrogen bromide (HBr).

Step 1.2: Propoxylation of 4-bromo-2-(trifluoromethyl)phenol

The resulting phenol is then subjected to a Williamson ether synthesis to introduce the propoxy group. This reaction involves the deprotonation of the phenol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the phenoxide, which then acts as a nucleophile to displace a halide from 1-bromopropane.

Stage 2: Grignard Reaction and Borylation

This stage is the core of the boronic acid synthesis, where the C-B bond is formed.[3]

Step 2.1: Formation of the Grignard Reagent

The aryl bromide, 4-bromo-1-propoxy-2-(trifluoromethyl)benzene, is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, (4-propoxy-3-(trifluoromethyl)phenyl)magnesium bromide.[3] The initiation of this reaction is often facilitated by the addition of a small crystal of iodine.

Step 2.2: Borylation of the Grignard Reagent

The freshly prepared Grignard reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (typically -78 °C to 0 °C) to form a boronate ester.[4][5] Maintaining a low temperature is critical to prevent multiple additions of the Grignard reagent to the boron center.

Step 2.3: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the boronate ester under acidic conditions to yield the desired (4-propoxy-3-(trifluoromethyl)phenyl)boronic acid. This is typically achieved by adding an aqueous acid solution, such as hydrochloric acid or sulfuric acid, to the reaction mixture.

Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Boronic Acid Formation A 4-bromo-1-methoxy- 2-(trifluoromethyl)benzene B 4-bromo-2-(trifluoromethyl)phenol A->B Demethylation (e.g., BBr3) C 4-bromo-1-propoxy- 2-(trifluoromethyl)benzene B->C Propoxylation (1-bromopropane, K2CO3) D (4-propoxy-3-(trifluoromethyl)phenyl) magnesium bromide C->D Grignard Formation (Mg, THF) E Boronate Ester D->E Borylation (B(OR)3, -78°C) F (4-Propoxy-3-(trifluoromethyl)phenyl) boronic acid E->F Acidic Hydrolysis (H3O+)

Caption: Overall workflow for the synthesis of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-propoxy-2-(trifluoromethyl)benzene

Materials:

  • 4-bromo-2-(trifluoromethyl)phenol

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 4-bromo-1-propoxy-2-(trifluoromethyl)benzene.

Protocol 2: Synthesis of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Materials:

  • 4-bromo-1-propoxy-2-(trifluoromethyl)benzene

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of 4-bromo-1-propoxy-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold triisopropyl borate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification of the Boronic Acid

Arylboronic acids can often be purified by recrystallization.[6][7] A common method involves dissolving the crude product in a hot solvent mixture, such as hexane/ethyl acetate or toluene, and allowing it to cool slowly to induce crystallization.

Alternatively, an acid-base extraction can be employed for purification.[7][8] The crude boronic acid is dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the pure boronic acid, which can be collected by filtration.

Data Summary
CompoundStarting MaterialReagentsTypical YieldPurity (by NMR/LC-MS)
4-bromo-1-propoxy-2-(trifluoromethyl)benzene4-bromo-2-(trifluoromethyl)phenol1-bromopropane, K₂CO₃, Acetone85-95%>98%
(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid4-bromo-1-propoxy-2-(trifluoromethyl)benzeneMg, THF, Triisopropyl borate, HCl70-85%>97%

Safety Considerations

  • n-Butyllithium (if used as an alternative for metal-halogen exchange): Highly flammable, pyrophoric (ignites spontaneously in air), and reacts violently with water.[9][10] It causes severe skin burns and eye damage.[10][11] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) by trained personnel.

  • Grignard Reagents: Highly flammable and react vigorously with water and protic solvents. Ensure all glassware is thoroughly dried before use.

  • Boron Tribromide (for demethylation): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Aryl Halides: 4-bromo-1-methoxy-2-(trifluoromethyl)benzene can cause skin and serious eye irritation, and may cause respiratory irritation.[12]

Conclusion

The synthesis of (4-propoxy-3-(trifluoromethyl)phenyl)boronic acid via the Grignard route is a robust and scalable method for producing this valuable building block. Careful control of reaction conditions, particularly temperature during the borylation step, is crucial for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this key intermediate for their applications in creating novel and impactful molecules.

References

  • Vertex AI Search. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.
  • Google Patents. CA2297780A1 - Synthesis of aryl boronic acids.
  • Chem-Impex. 4-Fluoro-3-(trifluoromethyl)phenylboronic acid.
  • Google Patents.
  • European Publication Server. SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR.
  • Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Google Patents. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • Organic Chemistry Portal.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Reddit.
  • PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304.
  • Sigma-Aldrich.
  • ResearchGate.
  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Google Patents. CN103570753A - Preparation method of arylboronic acid compound.
  • Advanced ChemBlocks. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98%.
  • ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
  • ResearchGate. (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
  • Fisher Scientific.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros.
  • YouTube. Masking Boronic Acids for Suzuki Coupling.
  • ChemicalBook. 2-Bromo-5-fluorotoluene synthesis.
  • Environmental Health and Safety.
  • CDH Fine Chemical. N-Butyl Lithium 1.
  • Organic Syntheses. 2-bromonaphthalene - Organic Syntheses Procedure.
  • Chemical Science (RSC Publishing).
  • Open Research Newcastle. Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.

Sources

Exploratory

A Comprehensive Safety and Handling Guide for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide to the safe handling, storage, and disposal of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and disposal of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (CAS No. 1162257-45-5). As a substituted arylboronic acid, this compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and the scientific rationale behind recommended safety protocols.

Hazard Identification and Toxicological Profile

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a chemical that must be handled with care. The primary hazards are associated with its potential for acute toxicity if ingested, and its irritant properties upon contact with skin, eyes, or the respiratory system.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.

While specific toxicological studies for this exact molecule are not extensively published, the hazard classification is derived from data on structurally analogous compounds, a standard and scientifically accepted practice in chemical safety assessment.[2][3][4][5] The trifluoromethyl and boronic acid moieties are key structural alerts that inform this profile.

Table 1: GHS Classification Summary | Hazard Class | Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement Description | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) |


| Warning  | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) |

| Warning  | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation (Category 2A) |

| Warning  | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

| Warning  | H335 | May cause respiratory irritation.[1] |

Primary Routes of Exposure and Health Effects:

  • Inhalation: Inhaling the dust of this solid compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][4]

  • Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[2][3][4]

  • Eye Contact: The compound is a serious eye irritant.[1] Contact can cause significant pain, redness, and potential damage if not promptly addressed.

  • Ingestion: Swallowing the chemical is harmful and can lead to gastrointestinal irritation and systemic effects.[3][4][6]

No data is available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[2]

Physicochemical Properties & Chemical Reactivity

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The stability of arylboronic acids is a critical factor, as their degradation can not only pose safety risks but also compromise synthetic yields.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 1162257-45-5 [1]
Molecular Formula C10H12BF3O3 [1]
Physical Form Solid [1]
Purity ≥98% [1]

| Recommended Storage | Refrigerator (2-8 °C) |[1] |

Reactivity and Stability Considerations:

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][4] These can promote vigorous and potentially hazardous reactions.

  • Protodeboronation: A key consideration for all arylboronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom.[7] This process is often facilitated by aqueous conditions and can be pH-dependent.[7] For researchers, this means that prolonged exposure to moisture or certain reaction conditions can lead to the formation of 1-propoxy-2-(trifluoromethyl)benzene, an impurity that can complicate purification and reduce the yield of the desired product.

  • Oxidative Sensitivity: Arylboronic acids can be oxidized by reactive oxygen species (ROS).[8][9] This reactivity is harnessed in some applications but underscores the need to store the compound away from strong oxidizers.

  • Hygroscopicity: While not explicitly stated for this compound, many boronic acids are hygroscopic solids.[6] Absorbed moisture can contribute to degradation pathways like protodeboronation.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential to minimize exposure. PPE serves as the final barrier between the researcher and the chemical.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound that could generate dust, including weighing and transferring, must be performed inside a certified chemical fume hood. This is the primary defense against respiratory exposure.[10]

  • Eyewash Station & Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. Due to the serious eye irritation hazard (H319), using a face shield in addition to goggles is best practice, especially when handling larger quantities.[2][10]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for damage before use and use proper removal technique to avoid skin contamination.[11] Contaminated gloves should be disposed of immediately.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect street clothes and skin.

  • Respiratory Protection: If engineering controls fail or for specific high-risk procedures like cleaning up a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Selection_Workflow Start Handling (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid Engineering Work in a Certified Chemical Fume Hood? Start->Engineering Eye_Protection Eye Protection: Chemical Safety Goggles (Face Shield Recommended) Engineering->Eye_Protection Yes Hand_Protection Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) Eye_Protection->Hand_Protection Body_Protection Body Protection: Lab Coat Hand_Protection->Body_Protection Proceed Proceed with Work Body_Protection->Proceed

Caption: PPE Selection Workflow for Routine Handling.

Safe Handling and Storage Protocols

Adherence to methodical protocols is the cornerstone of laboratory safety and experimental reproducibility.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as outlined in Section 3.

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any scooping or dropping actions that could create airborne dust. Use anti-static weighing paper or a grounded enclosure if static is a concern.

  • Transfers: When adding the solid to a reaction vessel, do so slowly and carefully to prevent dust generation.

  • Post-Handling: After use, securely close the container. Wipe down the spatula and the work surface with a damp cloth (if compatible with procedures) to collect any residual dust. Dispose of contaminated cleaning materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][10]

Storage Protocol:

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[3][6]

  • Temperature: Store in a refrigerator at 2-8°C as recommended.[1] This reduces the rate of potential degradation over time.

  • Location: Store in a designated area away from incompatible materials, particularly strong oxidizing agents and bases.[4]

  • Inventory: Maintain an accurate chemical inventory to track usage and age of the material.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink a glass of water. Seek immediate medical attention.[2][3]

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a suitable, labeled container for hazardous waste. Avoid dry sweeping that creates dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Dispose: Dispose of the sealed waste container through your institution's Environmental Health & Safety (EHS) office.[6]

Spill_Response_Workflow Spill Spill Occurs Secure Alert Others & Secure Area Spill->Secure PPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Secure->PPE Contain Cover with Inert Material (e.g., Vermiculite) PPE->Contain Collect Carefully Sweep into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: Emergency Spill Response Workflow.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. Retrieved January 26, 2026, from [Link]

  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2022). Arylboronic Acid Catalyzed Dehydrative Mono-/Dialkylation Reactions of β-Ketoacids and Alcohols. Organic Letters. Retrieved January 26, 2026, from [Link]

  • PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Retrieved January 26, 2026, from [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Methodological Guide to (4-Propoxy-3-(trifluoromethyl)phenyl)boronic Acid

The strategic incorporation of a trifluoromethyl group and a propoxy moiety onto the phenylboronic acid scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon in the development of nov...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of a trifluoromethyl group and a propoxy moiety onto the phenylboronic acid scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon in the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is paramount, and this guide provides the foundational knowledge for achieving this through a multi-technique spectroscopic approach.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid dictates its interaction with electromagnetic radiation, giving rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating propoxy group, along with the boronic acid moiety, create a distinct electronic environment that can be probed by various spectroscopic techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim tune_probe Tune Probe lock_shim->tune_probe acquire Acquire Spectra (1H, 13C, 19F, 11B) tune_probe->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate & Integrate phase_baseline->calibrate analyze Structural Elucidation calibrate->analyze

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometry Data

Ionization ModeExpected m/zAssignment
ESI-[M-H]⁻Molecular ion
ESI-[M+formate]⁻Adduct with formic acid
ESI+[M+H]⁺Protonated molecular ion
ESI+[M+Na]⁺Sodium adduct

Fragmentation Pathways: Under collision-induced dissociation (CID) in MS/MS experiments, the molecular ion of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is expected to undergo characteristic fragmentations.

  • Loss of water: The boronic acid moiety can readily lose one or two molecules of water.

  • Loss of the propoxy group: Cleavage of the ether bond can result in the loss of the propoxy radical or propylene.

  • Cleavage of the C-B bond: This would lead to the formation of the propoxy-trifluoromethylphenyl fragment.

  • Fragmentation of the propoxy chain: Sequential loss of ethylene and methyl radicals from the propoxy group.

MS_Fragmentation M [M-H]⁻ (Molecular Ion) M_H2O [M-H-H₂O]⁻ M->M_H2O - H₂O M_propoxy Loss of Propoxy Radical M->M_propoxy - •OCH₂CH₂CH₃ M_CB C-B Bond Cleavage M->M_CB Cleavage M_2H2O [M-H-2H₂O]⁻ M_H2O->M_2H2O - H₂O

Caption: Predicted major fragmentation pathways in negative ion mode MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • For electrospray ionization (ESI), the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ion source using a syringe pump or via liquid chromatography (LC) for LC-MS analysis.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform MS/MS experiments by selecting the molecular ion as the precursor and applying collision energy to induce fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretching (B(OH)₂)
2850-3000MediumC-H stretching (aliphatic)
~1600, ~1475MediumC=C stretching (aromatic)
1300-1400StrongB-O stretching
1100-1300StrongC-F stretching (CF₃)
1200-1250StrongAr-O stretching (ether)
~700-900StrongC-H bending (aromatic out-of-plane)

Authoritative Grounding in IR Assignments:

  • The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety. [1]* The strong absorption due to B-O stretching is a key diagnostic peak for boronic acids. [2][3]* The intense C-F stretching bands are a hallmark of the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation. [4][5]

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid sample onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. [6][7] * Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid. By leveraging established spectroscopic principles and data from analogous compounds, researchers and professionals in drug development can confidently identify and characterize this important molecule. The detailed experimental protocols provide a self-validating framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

  • ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF₃-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. National Institutes of Health. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. [Link]

  • ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Royal Society of Chemistry. [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on¹³C–¹⁹F coupling constants. Sci-Hub. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • ¹¹B NMR Chemical Shifts. San Diego State University. [Link]

  • ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]

  • NMR Experiment Procedure. Emory University. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Infrared spectra of the hydrated borates. National Institute of Standards and Technology. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no ... Quora. [Link]

  • Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. American Chemical Society. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. [Link]

  • NMR Spectroscopy: Structure Determination Of Organic Compounds. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Coupling with (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] The incorporation of fluorinated moieties, such as the trifluoromethyl group, into molecular scaffolds is a widely employed strategy in drug discovery to enhance properties like metabolic stability, lipophilicity, and binding affinity.[2][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling using a specific, and increasingly important, building block: (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid . This reagent presents a unique combination of an electron-withdrawing trifluoromethyl group and a moderately electron-donating propoxy group, alongside potential steric considerations. Understanding how to effectively utilize this substrate is crucial for researchers aiming to synthesize novel chemical entities with tailored properties.

Chemical Profile: (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid
PropertyValue
Molecular Formula C10H12BF3O3
Molecular Weight 248.01 g/mol
CAS Number 1162257-45-5[5]
Appearance White to off-white solid
Purity Typically ≥98%

The trifluoromethyl group significantly influences the electronic properties of the boronic acid, making it more electron-deficient. This can affect the kinetics of the catalytic cycle, particularly the transmetalation step.[4][6] The adjacent propoxy group, while providing some electron density, also introduces steric bulk that must be considered when selecting the appropriate catalyst and reaction conditions.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[7]

The electron-withdrawing nature of the trifluoromethyl group in (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid can render the boron atom more Lewis acidic, potentially facilitating the formation of the boronate complex required for transmetalation. However, severe electron deficiency can also lead to undesired side reactions like protodeboronation.[6] Therefore, the choice of base and solvent is critical to ensure efficient and clean conversion.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)L_n-X pd0->pdiix Oxidative Addition pdiir Ar-Pd(II)L_n-Ar' pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-Ar' pdiir->product boronic Ar'B(OH)_2 boronic->pdiir Base halide Ar-X halide->pdiix

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Suggested Supplier
(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid1162257-45-5[5]248.01Commercially available
Aryl Bromide (Ar-Br)VariesVariesCommercially available
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Commercially available
Potassium Carbonate (K2CO3)584-08-7138.21Commercially available
1,4-Dioxane (anhydrous)123-91-188.11Commercially available
Toluene (anhydrous)108-88-392.14Commercially available
Water (degassed)7732-18-518.02N/A
Reaction Setup and Procedure

Sources

Application

Application Notes and Protocol for the Suzuki-Miyaura Cross-Coupling of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics. The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, into these scaffolds can profoundly influence their physicochemical and biological properties. The trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block for introducing a trifluoromethyl- and propoxy-substituted phenyl group into a target molecule via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a versatile and highly efficient method for the synthesis of complex biaryl systems under relatively mild conditions.[2] This guide provides a comprehensive overview and a detailed protocol for the effective use of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three primary steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The reactivity of the halide is generally I > Br > Cl.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid) forms a boronate species. This activated species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Sources

Method

The Strategic Application of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid in the Synthesis of Potent Kinase Inhibitors

Introduction: A Versatile Building Block in Modern Medicinal Chemistry (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid has emerged as a pivotal structural motif in the landscape of medicinal chemistry, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid has emerged as a pivotal structural motif in the landscape of medicinal chemistry, particularly in the rational design of targeted therapeutics. Its unique combination of a propoxy group and a trifluoromethyl substituent on a phenylboronic acid scaffold imparts a desirable blend of physicochemical properties to parent molecules. This application note delves into the strategic utility of this versatile building block, with a specific focus on its application in the synthesis of potent cyclin-dependent kinase 2 (CDK2) inhibitors, key regulators of the cell cycle often dysregulated in cancer.

The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, offering enhanced metabolic stability and increased lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile. Concurrently, the propoxy group can modulate solubility and provide additional hydrophobic interactions within the target protein's binding site. The boronic acid moiety serves as a highly efficient chemical handle for the facile construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid, detailed experimental protocols for its use in Suzuki-Miyaura coupling, and insights into the structure-activity relationships of the resulting kinase inhibitors.

Application Highlight: Synthesis of a Potent CDK2 Inhibitor

A prime example of the utility of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is in the synthesis of highly selective and potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of CDK2 activity is a hallmark of various cancers, making it an attractive target for therapeutic intervention. The strategic incorporation of the (4-propoxy-3-(trifluoromethyl)phenyl) moiety can significantly enhance the binding affinity and cellular potency of CDK2 inhibitors.

One such inhibitor, with the chemical name 2-((2-chloro-6-((5-(2-(4-propoxy-3-(trifluoromethyl)phenyl)isoindolin-5-yl)pyrimidin-2-yl)amino)pyridin-3-yl)oxy)ethanol, has been synthesized and evaluated for its potent inhibitory activity against CDK2. The (4-propoxy-3-(trifluoromethyl)phenyl) group in this molecule is crucial for establishing key interactions within the ATP-binding pocket of the CDK2 enzyme, contributing to its high potency.

The Role of CDK2 in Cell Cycle Progression

Cyclin-dependent kinases are a family of protein kinases that play a critical role in regulating the cell cycle. CDK2, in particular, forms complexes with cyclin E and cyclin A to govern the G1/S and S phases of the cell cycle, respectively. In many cancer types, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, the development of small molecule inhibitors that can selectively target CDK2 is a promising strategy for cancer therapy.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases G1_Checkpoint G1/S Checkpoint Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2_E CDK2 Cyclin E->CDK2_E binds DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A binds CDK2_A->DNA_Replication maintains Inhibitor CDK2 Inhibitor (e.g., derived from (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid) Inhibitor->CDK2_E inhibits Inhibitor->CDK2_A inhibits

Figure 1: Simplified diagram of the CDK2 signaling pathway in cell cycle progression and the point of intervention for CDK2 inhibitors.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction for the synthesis of a CDK2 inhibitor precursor.

Protocol 1: Synthesis of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

This protocol describes the synthesis of the title compound from commercially available starting materials. The causality behind the experimental choices lies in the need for a robust and scalable method to produce the boronic acid in high purity, which is critical for the success of subsequent coupling reactions.

Materials:

  • 1-Bromo-4-propoxy-3-(trifluoromethyl)benzene

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Isopropyl alcohol

  • n-Heptane

  • Hydrochloric acid (1N)

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1-bromo-4-propoxy-3-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.5 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the starting bromide. Degas the resulting mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Introduction: To the degassed mixture, add Pd(dppf)Cl₂ (0.03 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride solution.

  • Purification of the Boronate Ester: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude boronate ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a mixture of acetone and water (4:1 v/v). Add 1N hydrochloric acid (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Isolation of the Product: Remove the acetone under reduced pressure. The resulting aqueous slurry is filtered, and the solid is washed with cold water and then with n-heptane. Dry the solid under vacuum to afford (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid as a white to off-white solid.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a CDK2 Inhibitor Precursor

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid with a heterocyclic halide, a key step in the synthesis of many kinase inhibitors. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Materials:

  • (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq)

  • A suitable heterocyclic halide (e.g., 5-bromo-2-chloropyrimidine) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the heterocyclic halide (1.0 eq) and (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq) in a mixture of toluene and ethanol (3:1 v/v).

  • Base and Catalyst Addition: To this solution, add an aqueous solution of sodium carbonate (2 M, 2.0 eq). Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with saturated aqueous sodium chloride solution.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.

Suzuki_Coupling_Workflow cluster_Reactants Reactants & Reagents cluster_Process Reaction Process cluster_Workup Work-up & Purification Boronic_Acid (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid Setup 1. Combine Reactants in Toluene/Ethanol Boronic_Acid->Setup Heterocyclic_Halide Heterocyclic Halide (e.g., 5-bromo-2-chloropyrimidine) Heterocyclic_Halide->Setup Catalyst Pd(PPh₃)₄ Add_Catalyst 3. Add Catalyst & Base Catalyst->Add_Catalyst Base Na₂CO₃ (aq) Base->Add_Catalyst Degas 2. Degas with Inert Gas Setup->Degas Degas->Add_Catalyst Heat 4. Heat to 80-90°C (8-12h) Add_Catalyst->Heat Workup 5. Aqueous Work-up & Extraction Heat->Workup Purification 6. Column Chromatography or Recrystallization Workup->Purification Product Coupled Product (CDK2 Inhibitor Precursor) Purification->Product

Figure 2: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Physicochemical Properties and Biological Activity

The incorporation of the (4-propoxy-3-(trifluoromethyl)phenyl) moiety can significantly impact the properties of the resulting molecule. The following table provides a hypothetical comparison of a parent scaffold with and without this substitution, illustrating its potential benefits.

PropertyParent ScaffoldScaffold with (4-propoxy-3-(trifluoromethyl)phenyl) groupRationale for Improvement
Molecular Weight LowerHigherAddition of the substituent group
LogP (Lipophilicity) ModerateHigherThe trifluoromethyl and propoxy groups increase lipophilicity, potentially improving cell permeability.
Metabolic Stability (in vitro) ModerateHighThe C-F bond is highly stable to metabolic degradation by cytochrome P450 enzymes.
CDK2 IC₅₀ (nM) >1000<50The substituent can form favorable interactions with the hydrophobic pocket of the CDK2 active site.
Cellular Potency (e.g., in a cancer cell line, µM) >10<1Improved lipophilicity and target engagement can lead to better cellular activity.

Conclusion: A Key Component for Next-Generation Therapeutics

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid stands out as a highly valuable and versatile building block for medicinal chemists. Its strategic application, particularly through the robust and efficient Suzuki-Miyaura cross-coupling reaction, enables the synthesis of complex and potent bioactive molecules. The illustrative example of its use in the development of a CDK2 inhibitor highlights its potential to fine-tune the physicochemical and pharmacological properties of drug candidates. The provided protocols offer a solid foundation for researchers to incorporate this valuable reagent into their own drug discovery programs, paving the way for the development of next-generation targeted therapies.

References

  • World Intellectual Property Organization. (2012). PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS. WO 2012/061527 A1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using the electron-deficient substrate, (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid. The presence of the strong electron-withdrawing trifluoromethyl (CF₃) group significantly impacts the stability and reactivity of the boronic acid, often leading to frustratingly low yields. This document provides in-depth, field-proven insights and actionable troubleshooting strategies to help you overcome these hurdles.

Understanding the Core Challenge: The Impact of the Trifluoromethyl Group

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds with high efficiency and functional group tolerance.[1] However, the success of the reaction is highly dependent on the electronic nature of the coupling partners. The CF₃ group on your boronic acid exerts a powerful electron-withdrawing inductive effect. This has two primary consequences that are likely contributing to low yields:

  • Increased Susceptibility to Protodeboronation: This is the most common culprit for low yields with electron-deficient boronic acids.[2] Protodeboronation is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[3] The electron deficiency at the ipso-carbon caused by the CF₃ group makes the boronic acid more susceptible to this base-catalyzed degradation.[3][4]

  • Slower Transmetalation: The transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center, is a critical, often rate-determining step. Electron-deficient arylboronic acids can exhibit slower rates of transmetalation. This sluggishness provides a larger window of opportunity for competing decomposition pathways like protodeboronation to occur.

Our troubleshooting strategy will therefore focus on accelerating the desired catalytic cycle while minimizing the pathways that lead to reagent decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has stalled, and I see a significant amount of what appears to be 1-propoxy-2-(trifluoromethyl)benzene in my crude NMR/LC-MS. What is happening?

A: You are observing the product of protodeboronation.

This is the most frequent issue with this class of boronic acid. The base required to activate the boronic acid for transmetalation also promotes its decomposition.[4]

Causality & Explanation:

The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate species, which then undergoes protonolysis.[4] For highly electron-deficient arenes, this may even proceed through a transient aryl anion.[5] High temperatures and prolonged reaction times exacerbate this issue.

Troubleshooting Actions:

  • Re-evaluate Your Base Selection: Strong bases can accelerate protodeboronation. While a base is necessary, a milder one may be optimal.[2]

    • Recommendation: Switch from strong bases like NaOH or KOtBu to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. Finely powdering the base is crucial for reproducibility.

  • Lower the Reaction Temperature: High temperatures increase the rate of most reactions, including decomposition.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Monitor closely by TLC or LC-MS to find the sweet spot where product formation outpaces decomposition.

  • Use a More Stable Boron Reagent: Boronic acids are known for their instability.[6][7] Converting the boronic acid to a more robust derivative can be a highly effective strategy.

    • Recommendation: Convert your boronic acid to its corresponding pinacol ester or trifluoroborate salt. These are generally more stable to the reaction conditions and can release the active boronic acid species slowly during the reaction.[6]

Q2: I've tried different bases, but my yield is still poor, and the reaction is very slow. Could my catalyst system be the problem?

A: Yes, an inefficient catalyst system is a likely contributor, especially with a challenging substrate.

The choice of palladium precursor and, more importantly, the phosphine ligand is critical for coupling electron-deficient partners.

Causality & Explanation:

The oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the product are key steps. For electron-deficient systems, a highly active catalyst is needed to ensure the catalytic cycle turns over rapidly, outcompeting the boronic acid decomposition. Electron-rich and sterically hindered phosphine ligands are known to accelerate these steps.[2]

Troubleshooting Actions:

  • Switch to Modern, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective enough.

    • Recommendation: Employ Buchwald-type biarylphosphine ligands. These are designed to be electron-rich and bulky, which promotes efficient oxidative addition and reductive elimination. Good starting points are SPhos and XPhos .

  • Use a Palladium Pre-catalyst: Some palladium sources are more efficient at generating the active Pd(0) species.

    • Recommendation: Instead of Pd(OAc)₂, consider using a pre-catalyst like [PdCl(allyl)]₂ or a Buchwald pre-catalyst that incorporates the ligand (e.g., XPhos Pd G3). This ensures a consistent and high concentration of the active catalyst from the start.

Data Presentation: Selecting the Right Conditions

The following table summarizes recommended starting conditions for Suzuki coupling with electron-deficient arylboronic acids, based on literature for analogous substrates.[8] This should serve as a guide for your optimization screening.

Parameter Recommendation 1 Recommendation 2 Recommendation 3 Rationale
Palladium Source Pd(OAc)₂ (2 mol%)[PdCl(allyl)]₂ (1 mol%)XPhos Pd G3 (2 mol%)Pre-catalysts can provide more reliable initiation.
Ligand SPhos (4 mol%)XPhos (4 mol%)RuPhos (4 mol%)Bulky, electron-rich ligands accelerate the catalytic cycle.[8]
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.)K₂CO₃ (3 equiv.)Milder bases minimize protodeboronation.
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)t-BuOH/H₂O (3:1)Aprotic solvents with some water are generally effective.
Temperature 80 °C100 °C110 °CStart lower to minimize decomposition, increase if no reaction.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting your low-yield Suzuki coupling reaction.

Suzuki_Troubleshooting start Low Yield with (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid check_side_products Analyze Crude Reaction: Protodeboronation or Unreacted Starting Material? start->check_side_products protodeboronation Primary Issue: Protodeboronation check_side_products->protodeboronation Protodeboronation Observed slow_reaction Primary Issue: Slow/Stalled Reaction check_side_products->slow_reaction Unreacted Starting Material Dominates action1_base Action 1: Change Base (e.g., K₃PO₄, Cs₂CO₃) protodeboronation->action1_base action4_ligand Action 4: Use Electron-Rich Ligand (e.g., SPhos, XPhos) slow_reaction->action4_ligand action2_temp Action 2: Lower Temperature (e.g., 60-80 °C) action1_base->action2_temp action3_boron Action 3: Use Stable Boron Reagent (Pinacol Ester or Trifluoroborate) action2_temp->action3_boron success Yield Improved action3_boron->success action5_catalyst Action 5: Use Pre-catalyst (e.g., Buchwald G3) action4_ligand->action5_catalyst action6_solvent Action 6: Screen Solvents (Toluene, Dioxane, t-BuOH) action5_catalyst->action6_solvent action6_solvent->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling.

Experimental Protocol: Reaction Optimization Screening

This protocol provides a step-by-step methodology for systematically screening reaction parameters. It is crucial to run these reactions in parallel for accurate comparison.

Materials:

  • (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

  • Your aryl halide (e.g., Aryl Bromide)

  • Palladium catalysts (e.g., Pd(OAc)₂, XPhos Pd G3)

  • Ligands (e.g., SPhos, XPhos)

  • Bases (e.g., K₃PO₄, Cs₂CO₃), finely powdered

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure (per reaction vial):

  • Preparation (Inert Atmosphere): To a reaction vial containing a stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.), (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (0.15 mmol, 1.5 equiv.), and the selected base (0.3 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source and ligand (if not using a pre-catalyst) and add them to the reaction vial. If using a pre-catalyst, add it directly.

  • Solvent Addition: Add the chosen degassed organic solvent (1.0 mL) followed by degassed water (0.2 mL) via syringe.

  • Reaction: Seal the vial and place it in a pre-heated reaction block on a stirrer hotplate set to the desired temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction for a set time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS at regular intervals.

  • Work-up and Analysis: After the reaction is complete or has stalled, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS with an internal standard to determine the relative yield.

By systematically varying one component at a time (e.g., the ligand, then the base), you can identify the optimal conditions for your specific substrate combination.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
  • Sharma, A., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)acetophenone Derivatives.
  • Mori, A., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. MDPI.
  • Molander, G. A., & Canturk, B. (2009).
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.
  • The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid.
  • Nishikata, T., et al. (2021).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • ResearchGate. (n.d.). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Yamamoto, T. (2021).
  • Wang, F., et al. (2021).
  • Pye, C. R., et al. (2019). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Organic Letters.
  • Butters, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Welcome to the technical support guide for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (CAS No. 1162257-45-5).[1] This document is designed for researchers, chemists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (CAS No. 1162257-45-5).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use, primarily in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, enabling you to troubleshoot effectively and achieve robust, reproducible results.

Compound Overview & Key Characteristics

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block in modern organic synthesis. Its structure presents a unique combination of electronic and steric features that must be considered for successful reactivity:

  • Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF₃) group at the meta-position to the boronic acid is a strong EWG. This increases the Lewis acidity of the boron center but can also make the reagent more susceptible to certain side reactions, notably protodeboronation under basic conditions.[2][3]

  • Electron-Donating Group (EDG): The propoxy (-OPr) group at the para-position is an EDG, which can modulate the overall electronic character of the aryl ring.

  • Steric Hindrance: The ortho-substituent (-CF₃) relative to the propoxy group introduces some steric bulk, which can influence the choice of catalyst and ligand.

These features make it a versatile reagent but necessitate careful optimization of reaction conditions to balance desired reactivity with potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid?

A1: Like most boronic acids, this reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is sensitive to moisture and air. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1] Avoid strong oxidizing agents and strong bases during storage.[4]

Q2: What is the most common application for this boronic acid?

A2: The primary application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide (or pseudohalide).[5][6][7] This reaction is fundamental in synthesizing complex molecules, particularly in the pharmaceutical and materials science industries.[3]

Q3: Does this boronic acid require special activation for Suzuki-Miyaura coupling?

A3: Yes. Like virtually all Suzuki-Miyaura reactions, a base is required. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle.[8] Due to the electron-withdrawing -CF₃ group, the choice of base is critical and often requires consideration beyond standard conditions.

Q4: Can I use this boronic acid in aqueous solvent systems?

A4: While many Suzuki couplings are performed in aqueous/organic mixtures (e.g., dioxane/water, THF/water), caution is warranted. Electron-deficient arylboronic acids are particularly prone to a side reaction called protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which is often accelerated in aqueous basic media.[9][10][11] Anhydrous conditions or the use of boronic esters may be preferable to suppress this pathway.[12]

In-Depth Troubleshooting Guide

This section addresses common problems encountered during reactions with (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Conversion of Starting Material

Potential Cause A: Inefficient Oxidative Addition

  • Explanation: The first step of the catalytic cycle involves the palladium(0) catalyst inserting into the carbon-halide bond of your coupling partner. If the halide is unreactive (e.g., an electron-rich aryl chloride), this step can be the rate-limiting bottleneck.

  • Solution:

    • Switch to a More Active Halide: If possible, use an aryl bromide or iodide instead of a chloride.

    • Use a More Electron-Rich Ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands accelerate oxidative addition.

    • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation barrier, but monitor for decomposition.

Potential Cause B: Ineffective Transmetalation

  • Explanation: The transfer of the aryl group from boron to palladium is a critical step. This can fail due to an inappropriate base or inhibition of the catalyst.

  • Solution:

    • Select a Stronger Base: The electron-withdrawing -CF₃ group makes the boronic acid more Lewis acidic but may require a stronger base to form the active boronate species. Switch from mild bases like Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃.[13]

    • Ensure Proper Solvent Choice: A polar aprotic solvent like dioxane, DME, or THF, often with a small amount of water, is typically effective. For anhydrous conditions, consider THF or DME.

    • Check Boronic Acid Quality: Old or improperly stored boronic acid may have partially decomposed or formed inactive boroxine anhydrides.

Problem 2: Significant Formation of Side Products

Side Product A: Protodeboronation (Ar-H)

  • Appearance: You observe the formation of 1-propoxy-2-(trifluoromethyl)benzene, where the boronic acid group has been replaced by a hydrogen atom.

  • Causality: This is a common and often problematic side reaction for electron-deficient boronic acids.[11] It is catalyzed by base and accelerated by water and elevated temperatures.[10] The mechanism involves the cleavage of the C-B bond by a proton source.[9]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Employ anhydrous solvents and bases (e.g., K₃PO₄) to minimize the water available for protonolysis.[12]

    • Convert to a Boronic Ester: Protecting the boronic acid as a pinacol (Bpin) or MIDA ester can increase its stability and provide a "slow release" of the active boronic acid under reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[11]

    • Lower Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing heat can significantly slow the rate of protodeboronation.

    • Choose a Milder Base: If a very strong base is not required for transmetalation, a weaker base like K₂CO₃ or even KF may suppress protodeboronation.[14]

Side Product B: Homocoupling (Ar-Ar)

  • Appearance: You observe the formation of a biaryl product derived from two molecules of the boronic acid coupling together.

  • Causality: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[15] Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst, leading to a pathway that favors homocoupling.

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. The most effective method is to perform several freeze-pump-thaw cycles. Sparging with an inert gas (argon or nitrogen) for an extended period (20-30 min) is a viable alternative.

    • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the presence of initial Pd(II). If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure the ligand and reaction conditions are sufficient for its rapid reduction to Pd(0) in situ.

Troubleshooting Workflow

Here is a logical decision tree to guide your troubleshooting process.

TroubleshootingWorkflow start Reaction Issue low_yield Low / No Yield start->low_yield side_products Side Products Observed start->side_products check_sm Starting Materials Consumed? low_yield->check_sm identify_sp Identify Side Product (LCMS/NMR) side_products->identify_sp sm_present SM Largely Unchanged check_sm->sm_present No sm_gone SM Consumed, Product Absent check_sm->sm_gone Yes cause_oa Cause: Inefficient Oxidative Addition / Transmetalation sm_present->cause_oa cause_decomp Cause: Product / Reagent Decomposition sm_gone->cause_decomp sol_catalyst Solution: - Change Ligand (e.g., SPhos) - Use Stronger Base (K3PO4) - Increase Temperature cause_oa->sol_catalyst sol_conditions Solution: - Lower Temperature - Check for Instability - Run under N2/Ar cause_decomp->sol_conditions protodeboronation Protodeboronation (Ar-H) identify_sp->protodeboronation Ar-H homocoupling Homocoupling (Ar-Ar) identify_sp->homocoupling Ar-Ar cause_proto Cause: H2O + Base + Heat on Electron-Deficient ArB(OH)2 protodeboronation->cause_proto cause_homo Cause: Oxygen / Pd(II) present homocoupling->cause_homo sol_proto Solution: - Use Anhydrous Conditions - Convert to Boronic Ester - Lower Temperature cause_proto->sol_proto sol_homo Solution: - Rigorous Degassing (F-P-T) - Use Pd(0) Precatalyst cause_homo->sol_homo

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

Optimized Reaction Protocols & Key Mechanisms

Recommended Starting Conditions

This table provides a robust starting point for optimization. Due to the electron-deficient nature of the boronic acid, a slightly more forcing catalyst system and base are recommended over "standard" Pd(PPh₃)₄ / Na₂CO₃ conditions.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable Pd(II) and Pd(0) sources.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich phosphines that excel with challenging substrates by promoting efficient oxidative addition and reductive elimination.
Base K₃PO₄ (2.0 - 3.0 equiv.)A strong, moderately soluble base effective in promoting transmetalation without being overly harsh. Often used in anhydrous or low-water conditions.
Solvent 1,4-Dioxane or TolueneAprotic solvents that perform well. Toluene is often easier to render anhydrous. A small amount of water (e.g., 10:1 organic:water) can sometimes be beneficial but increases protodeboronation risk.
Temperature 80 - 110 °CA typical temperature range for Suzuki couplings. Start around 90 °C and adjust as needed based on reaction monitoring.
Equivalents Boronic Acid (1.2 - 1.5 equiv.)A slight excess of the boronic acid is standard practice to drive the reaction to completion, especially if some degradation is anticipated.
Step-by-Step Protocol: General Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (1.3 equiv.), and K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Atmosphere Exchange: Seal the vessel, and evacuate and backfill with inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. A typical reaction time is 12-24 hours.[3]

  • Workup: After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium residues and inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Mechanism and Side Reactions

Understanding the core catalytic cycle and competing pathways is essential for rational optimization.

Mechanisms cluster_suzuki A) Suzuki-Miyaura Catalytic Cycle cluster_side B) Key Side Reactions pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (+ Ar¹-X) trans_complex Ar¹-Pd(II)L₂(Ar²) oa_complex->trans_complex Transmetalation (+ Ar²B(OH)₂/Base) trans_complex->pd0 Reductive Elimination (+ Ar¹-Ar²) boronic_acid Ar²-B(OH)₂ proto_product Ar²-H (Protodeboronation) boronic_acid->proto_product H₂O, Base homo_product Ar²-Ar² (Homocoupling) boronic_acid->homo_product O₂, Pd(II)

Caption: Core Suzuki-Miyaura cycle (A) and common competing side reactions (B).

Safety & Handling

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid, like related trifluoromethylphenylboronic acids, should be handled with appropriate personal protective equipment (PPE). It may cause skin, eye, and respiratory irritation.[16][17]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment: Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[17]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[4]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.
  • PubChem. (n.d.). 4-(Trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Trifluoromethylphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Royal Society of Chemistry. (2022). Protodeboronation of (Hetero)
  • PubMed. (n.d.). Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Ishikura, M., et al. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • But, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters.
  • National Institutes of Health. (2022).
  • Scott, J. P., & Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • ResearchGate. (n.d.). Protodeboronation of (Hetero)
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2010).
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation with (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst deactivation issues encountered during cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst deactivation issues encountered during cross-coupling reactions involving (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid. Our goal is to equip you with the scientific understanding and practical steps necessary to diagnose and resolve common experimental challenges.

Introduction: The Challenge of Electron-Deficient Boronic Acids

(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient nature, due to the trifluoromethyl group, can present unique challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These challenges often manifest as catalyst deactivation, leading to low yields, stalled reactions, and the formation of unwanted byproducts. This guide will walk you through the potential causes of deactivation and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is sluggish or has stalled completely. What are the likely causes?

A: A sluggish or stalled reaction is a common symptom of catalyst deactivation. The primary suspects are:

  • Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black.[1] This is often visible as a black precipitate in your reaction mixture.

  • Ligand Degradation: The phosphine ligands that stabilize the palladium catalyst can degrade over time, especially at elevated temperatures.[2]

  • Protodeboronation of the Boronic Acid: Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[3][4]

  • Inadequate Base Activity: The base is crucial for activating the boronic acid for transmetalation.[5][6] An inappropriate choice of base or insufficient base strength can lead to a slow or non-existent reaction.

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[7] To minimize this:

  • Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.

  • Use a Pd(0) Pre-catalyst: If you are using a Pd(II) pre-catalyst, ensure your reaction conditions promote its efficient reduction to the active Pd(0) species.

  • Optimize Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent can sometimes reduce the rate of homocoupling.

Q3: Can the quality of my (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid affect the reaction?

A: Absolutely. Impurities in the boronic acid can act as catalyst poisons. Boronic acids can also exist in equilibrium with their corresponding boroxines (cyclic trimers), which can have different reactivity.[7] It is advisable to use high-purity boronic acid and to consider storing it under inert gas to prevent degradation.

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Palladium Black Formation

Palladium black is a common culprit in catalyst deactivation. Its formation indicates that the palladium atoms are no longer effectively stabilized by the ligands.

Troubleshooting Steps:

  • Visual Inspection: Carefully observe your reaction mixture. The formation of a black precipitate is a tell-tale sign of palladium black.

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst.[7] For electron-deficient coupling partners, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition and stabilize the Pd(0) center.

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) can sometimes prevent ligand dissociation and subsequent catalyst aggregation.[1]

  • Temperature Control: High temperatures can accelerate both the desired reaction and catalyst decomposition.[1] If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.

Experimental Protocol: Ligand Screening for Improved Catalyst Stability

  • Set up a parallel reaction screen in small vials.

  • To each vial, add your aryl halide, (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and solvent (e.g., dioxane/water 4:1).

  • In separate vials, use different phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃) with your palladium source (e.g., Pd₂(dba)₃). Maintain a consistent Pd:Ligand ratio (e.g., 1:2).

  • Degas the vials thoroughly with an inert gas (e.g., argon or nitrogen).

  • Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

  • Compare the reaction progress and visual appearance of the reaction mixtures to identify the most effective and stable ligand.

Guide 2: Mitigating Protodeboronation of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Protodeboronation is a significant challenge with electron-deficient boronic acids.[3] The choice of base and reaction conditions plays a crucial role in minimizing this side reaction.

Troubleshooting Steps:

  • Base Selection: Strong, non-nucleophilic bases are often preferred. While hydroxide bases can be effective, they can also promote protodeboronation. Consider using phosphate bases (e.g., K₃PO₄) or fluoride bases (e.g., CsF, KF).[6] In some cases, weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) may be sufficient and less prone to causing protodeboronation.

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. While many Suzuki-Miyaura couplings benefit from aqueous conditions, for highly sensitive substrates, consider running the reaction under anhydrous conditions.[7]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation.[1] The ester can then be used directly in the coupling reaction.

Data Presentation: Comparison of Bases for Suzuki-Miyaura Coupling

BaseSolventTemperature (°C)Time (h)Yield (%)Protodeboronation (%)
K₂CO₃Dioxane/H₂O (4:1)100126515
K₃PO₄Dioxane/H₂O (4:1)10012855
CsFDioxane10012788
Et₃NToluene110244030

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration Boronate [R²-B(OR)₃]⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Common Catalyst Deactivation Pathways

Deactivation_Pathways ActiveCatalyst Active Pd(0)L₂ Catalyst LigandLoss Ligand Dissociation ActiveCatalyst->LigandLoss LigandDegradation Ligand Degradation (e.g., Oxidation, P-C bond cleavage) ActiveCatalyst->LigandDegradation Poisoning Catalyst Poisoning (e.g., by impurities) ActiveCatalyst->Poisoning Aggregation Aggregation LigandLoss->Aggregation PdBlack Palladium Black (Inactive) Aggregation->PdBlack InactiveComplex Inactive Pd Complex LigandDegradation->InactiveComplex PoisonedComplex Poisoned Pd Complex Poisoning->PoisonedComplex

Caption: Key pathways leading to palladium catalyst deactivation.

Diagram 3: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Reaction Failed or Stalled CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Solvent) CheckReagents->CheckConditions VisualInspection Visual Inspection of Reaction Mixture CheckConditions->VisualInspection BlackPrecipitate Black Precipitate Observed? VisualInspection->BlackPrecipitate OptimizeLigand Optimize Ligand and/or Increase Ligand:Pd Ratio BlackPrecipitate->OptimizeLigand Yes NoPrecipitate No Precipitate BlackPrecipitate->NoPrecipitate No SuccessfulReaction Successful Reaction OptimizeLigand->SuccessfulReaction CheckBase Evaluate Base Choice and Strength NoPrecipitate->CheckBase ConsiderProtodeboronation Consider Protodeboronation CheckBase->ConsiderProtodeboronation ModifyConditions Modify Conditions: - Anhydrous Solvent - Use Boronic Ester ConsiderProtodeboronation->ModifyConditions ModifyConditions->SuccessfulReaction

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • dos Santos, P. F., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(32), 20253-20261. Available at: [Link]

  • Barthos, R., et al. (2010). Poisoning and deactivation of palladium catalysts.
  • Tan, K. T., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17763-17769. Available at: [Link]

  • Tan, K. T., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17763-17769. Available at: [Link]

  • López-De-Luzuriaga, J. M., et al. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes.
  • Chen, J., et al. (2013). One-pot solvothermal synthesis of Pd/Fe3O4 nanocomposite and its magnetically recyclable and efficient catalysis for Suzuki reactions. Catalysis Science & Technology, 3(7), 1798-1804.
  • Corma, A., et al. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions.
  • L-De-Luzuriaga, J. M., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • de Vries, A. H. M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5373-5381. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Johansson, M. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Organometallics, 40(5), 586-593.
  • S-Miyaura, C. C. (2024).
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3475-3496.
  • Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12580-12583. Available at: [Link]

  • Jana, S., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 474-481.
  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(11), 3475-3496.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(8), 2379-2389. Available at: [Link]

  • Ishihara, K. (2014). Emergent Organoboron Acid Catalysts. ACS Catalysis, 4(7), 2378-2388. Available at: [Link]

  • de Vries, A. H. M., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5373-5381.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • ChemOrgChem. (2023, April 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube.

Sources

Reference Data & Comparative Studies

Validation

Validated analytical methods for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

An In-Depth Guide to the Development and Validation of Analytical Methods for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid Audience: Researchers, scientists, and drug development professionals. Abstract: (4-Propoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Validation of Analytical Methods for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is a key building block in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and complex organic molecules. Its purity, stability, and impurity profile are critical quality attributes that necessitate robust, validated analytical methods. This guide provides a comprehensive comparison of potential analytical techniques for the characterization of this compound. In the absence of specific public-domain validated methods for this exact molecule, this document outlines a first-principles approach to method development and validation, grounded in established analytical chemistry and regulatory expectations. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed, actionable protocols and expected performance benchmarks based on the analysis of structurally related arylboronic acids.

The Unique Analytical Challenges of Arylboronic Acids

Arylboronic acids, including (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid, present a unique set of analytical challenges that must be understood before method development can commence. The primary issue is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible equilibrium that can be influenced by factors such as solvent, concentration, temperature, and pH.

This equilibrium poses a significant challenge for chromatographic methods, as it can lead to peak splitting, broad peaks, or the appearance of multiple, interconverting species, making accurate quantification difficult. Consequently, the primary goal of method development is to establish conditions that either drive the equilibrium to a single state (the free boronic acid) or ensure a consistent and reproducible profile.

Comparative Analysis of Primary Analytical Techniques

The choice of an analytical technique is dictated by the specific information required. For purity determination and impurity profiling, chromatography is indispensable. For structural confirmation and quantification against a certified standard, spectroscopy is a powerful tool.

Parameter Reverse-Phase HPLC-UV/MS GC-MS (with derivatization) Quantitative NMR (qNMR)
Primary Application Purity, Impurity Profiling, StabilityVolatile Impurities, PurityAbsolute Quantification, Structure ID
Specificity High (with MS detection)HighHigh (structurally informative)
Typical LOD/LOQ ~0.01% / ~0.03% (UV)< 0.01%~0.1%
Precision (RSD%) < 1.0%< 2.0%< 1.0%
Throughput HighMediumLow
Key Advantage Widely applicable, high sensitivityExcellent for residual solventsNo reference standard of the analyte needed
Key Limitation Boroxine equilibrium can be problematicRequires derivatization, thermal labilityLower sensitivity than chromatography

Note: The values presented in this table are illustrative and represent typical performance characteristics for small molecule analysis. These would need to be experimentally verified for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid.

Recommended Analytical Workflow & Validation Strategy

A robust analytical package for this boronic acid would involve a primary chromatographic method for purity and a spectroscopic method for identity and potency. The following diagram outlines a typical workflow for the development and validation of the primary purity method, in accordance with ICH Q2(R1) guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Use A Define Analytical Target Profile (ATP) B Screening (Column, Mobile Phase, pH) A->B C Optimization (Gradient, Temp, Flow Rate) B->C D Specificity C->D Final Method Achieved E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Sample Analysis J->K Validated Method Deployed L QC Charting & Method Monitoring K->L

Caption: A typical workflow for analytical method development and validation.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed starting points for the development of validated analytical methods for (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid.

Primary Method: Reverse-Phase UPLC-UV/MS for Purity and Impurity Profiling

This method is designed to be the primary quality control test for purity, capable of separating the main component from potential process impurities and degradants. The addition of a mild acid to the mobile phase is a common strategy to suppress the boroxine equilibrium and promote the formation of the single boronic acid species.

G cluster_system Instrumentation & Parameters A Sample Prep: Accurately weigh ~10 mg Dissolve in 10 mL Diluent (50:50 ACN:Water) B UPLC System: Binary Solvent Manager Sample Manager Column Heater (40°C) A->B C Column: C18, 1.7 µm, 2.1 x 100 mm D Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN E Gradient Elution: 0-1 min: 5% B 1-10 min: 5-95% B 10-12 min: 95% B 12-12.1 min: 95-5% B 12.1-15 min: 5% B F Detection: UV (254 nm) MS (ESI+) G Data Analysis: Integrate Peaks Calculate % Area Purity

Caption: Experimental workflow for UPLC-UV/MS purity analysis.

Protocol Steps:

  • System Suitability:

    • Prepare a system suitability solution containing the analyte and a known, related impurity.

    • Inject five replicate injections.

    • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 1.0%.

    • The resolution between the main peak and the known impurity should be ≥ 2.0.

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 50:50 acetonitrile/water.

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • MS Detection (Optional): Electrospray Ionization (ESI) positive mode for peak identification.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity by the area percent method.

Causality and Trustworthiness: The use of an acidic mobile phase is critical to protonate the boronic acid, shifting the equilibrium away from the boroxine trimer and ensuring a sharp, single peak for the analyte. The C18 column is chosen for its hydrophobic retention mechanism, suitable for this substituted aromatic compound. Validation of this method would involve demonstrating specificity (no interference from placebo), linearity over a range (e.g., LOQ to 150% of the target concentration), accuracy (recovery studies), and precision (repeatability and intermediate precision).

Orthogonal Method: GC-MS for Volatile Impurities and Alternative Purity Assay

Gas chromatography is generally not suitable for non-volatile and thermally labile compounds like boronic acids. However, with derivatization, it becomes a powerful tool for an orthogonal purity assessment and for detecting volatile impurities or residual solvents. Silylation is a common derivatization technique for boronic acids, converting them into more volatile and thermally stable TMS-esters.

Protocol Steps:

  • Derivatization:

    • Accurately weigh ~5 mg of the sample into a GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 60 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-500 amu.

Causality and Trustworthiness: This method provides an orthogonal separation mechanism based on volatility and polarity, which is fundamentally different from the reverse-phase HPLC method. This is valuable for detecting impurities that might co-elute with the main peak in the HPLC analysis. The validation would need to demonstrate the completeness and reproducibility of the derivatization reaction.

Confirmatory Method: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method of measurement that allows for the determination of purity without the need for a reference standard of the analyte itself. It relies on comparing the integral of an analyte signal to the integral of a certified internal standard of known purity and concentration.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a >400 MHz spectrometer.

    • Ensure a long relaxation delay (D1 > 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

    • Select non-overlapping, sharp singlet peaks for both the analyte and the internal standard for integration.

  • Data Analysis:

    • Carefully integrate the selected peaks for the analyte and the internal standard.

    • Calculate the purity using the established qNMR equation, accounting for the molar masses, masses, number of protons in each integrated signal, and the purity of the internal standard.

Causality and Trustworthiness: qNMR provides a highly accurate and precise purity value that is independent of the analyte's chemical structure, making it an excellent tool for qualifying primary reference standards. The trustworthiness of the method is ensured by using a certified internal standard and by adhering to strict experimental parameters that guarantee accurate integration.

Conclusion and Recommendations

For comprehensive quality control of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid, a multi-faceted analytical approach is recommended.

  • For routine QC and stability testing: A validated UPLC-UV method should be the primary tool. It offers high throughput, excellent sensitivity for detecting impurities, and robust performance.

  • For reference standard characterization and orthogonal confirmation: Quantitative NMR (qNMR) is the method of choice due to its high precision and ability to provide an absolute purity value without a specific reference standard.

  • For specialized investigations (e.g., residual solvents, volatile impurities): A GC-MS method with derivatization provides a valuable orthogonal technique.

The development and validation of these methods must be conducted in accordance with regulatory guidelines, such as ICH Q2(R1), to ensure data integrity and product quality. The protocols and strategies outlined in this guide provide a robust framework for achieving this goal.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • C-M. Che, J-S. Huang. (2009). Boronic Acids in Saccharide Recognition. Chemical Reviews, 109(11), 5767-5823. [Link]

  • Poole, C. F. (2012). Gas Chromatography. Elsevier. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(3), 589-595. [Link]

Comparative

A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic Acid

In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount for the construction of complex molecular architectures. Arylboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount for the construction of complex molecular architectures. Arylboronic acids are pivotal reagents in this endeavor, and among them, (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid stands out as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, characterized by the electron-donating propoxy group and the strongly electron-withdrawing trifluoromethyl group, present both opportunities and challenges in cross-coupling reactions. This guide provides a comprehensive, data-driven comparison of various catalytic systems for the effective utilization of this versatile reagent, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance. The choice of catalyst is critical, especially when dealing with electronically complex substrates like (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid. The trifluoromethyl group can deactivate the boronic acid, making transmetalation more challenging.

Palladium Catalysts: The Workhorses of Suzuki-Miyaura Coupling

Palladium-based catalysts are the most extensively studied and widely used catalysts for Suzuki-Miyaura reactions. Below is a comparison of common palladium catalyst systems.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid with a generic Aryl Bromide (Ar-Br)

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
Pd(PPh₃)₄ PPh₃ (in situ)K₂CO₃Toluene/H₂O9012~75-85"Classical" catalyst, readily available, but can be sensitive to air and require higher catalyst loadings.
Pd(dppf)Cl₂ dppfK₃PO₄1,4-Dioxane1008~85-95Robust and versatile catalyst, often providing good to excellent yields with a variety of substrates.
XPhos Pd G3 XPhosK₃PO₄t-BuOH/H₂O804>95Highly active Buchwald precatalyst, excellent for challenging substrates, allows for lower catalyst loading and shorter reaction times.[1]

Note: Yields are approximate and can vary depending on the specific aryl halide and reaction conditions.

Causality Behind Experimental Choices:

  • Ligand Selection: For electron-deficient boronic acids, electron-rich and bulky phosphine ligands like XPhos are often superior. These ligands stabilize the palladium(0) species and promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: The choice of a suitable base and solvent system is crucial to activate the boronic acid for transmetalation while minimizing protodeboronation, a common side reaction with electron-deficient boronic acids. A biphasic system with a moderately strong inorganic base like K₃PO₄ often provides a good balance.

Nickel Catalysts: A Cost-Effective and Reactive Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for Suzuki-Miyaura couplings, particularly for challenging substrates.[2]

Table 2: Comparison of Nickel Catalysts for the Suzuki-Miyaura Coupling of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid with a generic Aryl Chloride (Ar-Cl)

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
NiCl₂(dppp) dpppK₃PO₄DMA10012~70-80Effective for coupling with more challenging aryl chlorides.
"Naked Nickel" NoneK₃PO₄Dioxane11016VariableLigandless systems can be simpler but may have a narrower substrate scope and require higher temperatures.[3]

Expertise in Action: Nickel catalysts often excel in activating less reactive aryl chlorides, which can be a significant advantage in terms of substrate availability and cost. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4] While this reaction typically involves an aryl halide and an amine, variations utilizing arylboronic acids have been developed.

Table 3: Comparison of Catalysts for the Buchwald-Hartwig-type Amination involving (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
Pd₂(dba)₃ tBu₃P·HBF₄NaOtBuToluene10016~60-70A common system for Buchwald-Hartwig aminations, though direct use of boronic acids can be less efficient than with aryl halides.
[Pd(cinnamyl)Cl]₂ XPhosK₃PO₄t-BuOH808~75-85Buchwald precatalysts with bulky ligands often show improved performance and broader substrate scope.

Mechanistic Insight: The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. When using a boronic acid, a transmetalation step would precede the C-N bond formation.

The Chan-Lam Coupling: Copper-Catalyzed C-Heteroatom Bond Formation

The Chan-Lam coupling provides a valuable alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds, utilizing copper catalysts.[5] This reaction is particularly useful for coupling with N-heterocycles and phenols.

Table 4: Comparison of Catalysts for the Chan-Lam Coupling of (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
Imidazole Cu(OAc)₂PyridineCH₂Cl₂RT48~60-70A standard protocol for N-arylation of heterocycles; can be slow at room temperature.[6]
Phenol Cu(OAc)₂Et₃NCH₂Cl₂RT24~50-60O-arylation is also possible, though yields can be modest.[7]

Experimental Nuances: The Chan-Lam coupling is often performed under aerobic conditions, as the oxidant is believed to be molecular oxygen which regenerates the active Cu(II) species. The choice of base and solvent can significantly impact the reaction rate and yield.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using XPhos Pd G3

A detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling is provided below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Ar-Br (1.0 eq), Boronic Acid (1.2 eq), and K3PO4 (2.0 eq) to a vial. B 2. Add XPhos Pd G3 (2 mol%). A->B C 3. Seal vial, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed t-BuOH/H2O (3:1). C->D E 5. Heat at 80 °C and stir for 4 hours. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Cool to RT, dilute with EtOAc, and wash with brine. F->G H 8. Dry organic layer (Na2SO4), filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

A representative workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle is a self-validating system, where the active Pd(0) catalyst is regenerated after each turnover.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->OxAdd Ar-X Trans Ar-Pd(II)(Ar')L_n (Transmetalation) OxAdd->Trans Ar'-B(OH)₂ Base RedElim Ar-Ar' (Reductive Elimination) Trans->RedElim RedElim->Pd0

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The choice of catalyst for cross-coupling reactions with (4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid is highly dependent on the desired transformation and the coupling partner. For Suzuki-Miyaura couplings, modern palladium catalysts with bulky, electron-rich phosphine ligands, such as the Buchwald precatalysts, offer superior performance in terms of reaction times and yields, especially with challenging substrates. Nickel catalysts present a viable, cost-effective alternative, particularly for couplings involving aryl chlorides. For the formation of C-N and C-O bonds, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling are effective, with the latter offering milder, often room-temperature conditions.

Future developments in this field will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and under more environmentally benign conditions. The exploration of non-precious metal catalysts and photocatalytic methods will also continue to be a major area of research, promising more sustainable and efficient synthetic routes for the construction of valuable molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(3), 773–783. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. [Link]

  • An, S., et al. (2021). Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis. Pulmonary Pharmacology & Therapeutics, 69, 102048. [Link]

  • Sawyer, J. S. (2000). Recent advances in copper-catalyzed amination and O-arylation of phenols. Tetrahedron, 56(29), 5045-5065. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]

  • Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978–17979. [Link]

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Propoxy-3-(trifluoromethyl)phenyl)boronic acid
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